molecular formula C8H9FNO3P B2364124 4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene CAS No. 2287314-01-4

4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene

Cat. No.: B2364124
CAS No.: 2287314-01-4
M. Wt: 217.136
InChI Key: TXCKOPJOWYXPNG-UHFFFAOYSA-N
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Description

4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene is an organic compound characterized by the presence of a dimethylphosphoryl group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene typically involves the nitration of a fluorobenzene derivative followed by the introduction of a dimethylphosphoryl group. One common method involves the reaction of 1-fluoro-2-nitrobenzene with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The dimethylphosphoryl group can be oxidized to a phosphate group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts such as palladium on carbon with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups replacing the fluorine atom.

    Reduction: The major product is 4-dimethylphosphoryl-1-fluoro-2-aminobenzene.

    Oxidation: The major product is 4-phosphoryl-1-fluoro-2-nitrobenzene.

Scientific Research Applications

4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can engage in hydrogen bonding and other non-covalent interactions. The dimethylphosphoryl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-nitrobenzene: Lacks the dimethylphosphoryl group, making it less reactive in nucleophilic substitution reactions.

    4-Dimethylphosphoryl-2-nitrobenzene: Lacks the fluorine atom, affecting its reactivity and interactions with other molecules.

    4-Dimethylphosphoryl-1-chloro-2-nitrobenzene: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and reactivity.

Uniqueness

4-Dimethylphosphoryl-1-fluoro-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a fluorine atom and a dimethylphosphoryl group allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

4-dimethylphosphoryl-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FNO3P/c1-14(2,13)6-3-4-7(9)8(5-6)10(11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCKOPJOWYXPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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